Fusapyrone

概要

説明

準備方法

合成経路と反応条件: フサピロンは、主にフザリウム・マンギフェラエ菌によって生合成されます。 生合成には、フサピロンの産生に不可欠なポリケタイドシンターゼ酵素FmPKS40が関与しています . このプロセスは、クロマチン構造に影響を与え、結果として二次代謝産物の産生に影響を与えるH3K9メチルトランスフェラーゼ酵素FmKmt1によって調節されています .

工業生産方法: フサピロンの工業生産は、通常、フザリウム種を含む発酵プロセスによって達成されます。 発酵条件(温度、pH、栄養素の利用可能性など)は、フサピロンの収量を最大限に引き出すように最適化されています . この化合物は、その後、標準的なクロマトグラフィー技術を使用して抽出および精製されます。

化学反応の分析

Key Reaction Types and Derivatives

Fusapyrone’s core structure—a 2-pyrone ring with glycosyl and aliphatic substituents—allows targeted modifications. Seven derivatives (3, 5–10) and one deoxythis compound derivative (4) have been synthesized through:

-

Acetylation : Pentaacetylation of this compound’s hydroxyl groups yielded derivatives 3, 5, and 6, significantly increasing hydrophobicity and zootoxicity in Artemia salina assays .

-

Glycosyl residue modification : Alterations to the sugar moiety reduced antifungal efficacy but retained selective action against Botrytis cinerea at higher concentrations (25–50 µg/mL) .

-

Aliphatic chain adjustments : Derivatives 7–10, involving chain modifications, showed retained antifungal activity but required elevated doses compared to the parent compound .

Table 1: Structural Modifications and Biological Impact

| Derivative | Modification Type | Antifungal Activity (vs. This compound) | Zootoxicity (LC₅₀, A. salina) |

|---|---|---|---|

| 1 (Parent) | N/A | MIC: 0.78–6.25 µg/mL | Low toxicity |

| 3, 5, 6 | Pentaacetylation | Inactive at ≤50 µg/mL | High toxicity |

| 7–10 | Aliphatic chain/glycosyl changes | Active at 25–50 µg/mL (B. cinerea) | Moderate toxicity |

Reaction Mechanisms and Selectivity

-

Hydrophobicity and toxicity : Acetylation increased this compound’s hydrophobicity, correlating with enhanced zootoxicity. This suggests that water solubility inversely affects toxicity in biological systems .

-

Antifungal specificity : Despite structural changes, derivatives 7–10 maintained activity against B. cinerea but lost efficacy against Aspergillus parasiticus and Penicillium brevi-compactum. This highlights the pyrone ring’s critical role in broad-spectrum antifungal action .

Synthetic Challenges and Limitations

-

Selective functionalization : Modifying the pyrone ring without destabilizing its bioactive conformation remains challenging. For example, ring-opening reactions or substitutions at the 3-position often abolish antifungal properties .

-

Scalability : Current methods (e.g., acetylation) require precise stoichiometric control to avoid over-derivatization, which diminishes desired biological effects .

Unanswered Questions and Research Gaps

-

Reagent-specific outcomes : The exact reagents and conditions for synthesizing derivatives 7–10 are not detailed in available literature, limiting reproducibility.

-

Electrochemical modulation : Recent advances in catalytic reactions using electric fields (e.g., MIT’s work on interfacial electrostatic effects ) could revolutionize this compound derivatization but remain unexplored.

科学的研究の応用

Fusapyrone has demonstrated significant biological activity against a variety of pathogens, particularly fungi. Key findings regarding its biological properties include:

- Antifungal Properties : this compound and its derivative, deoxythis compound, exhibit considerable antifungal activity against several plant pathogenic fungi such as Alternaria alternata, Aspergillus flavus, and Botrytis cinerea. In particular, this compound has been shown to inhibit the growth of human fungal pathogens like Candida albicans, reducing biofilm formation and hyphal development .

- Mechanism of Action : The antifungal mechanism involves disrupting biofilms formed by pathogens, which are critical for their virulence. This disruption is particularly relevant in clinical settings where biofilms contribute to persistent infections .

- Non-Toxicity to Plants : this compound has been tested for phytotoxicity and found to be non-toxic at concentrations that exhibit antifungal activity. This characteristic makes it a promising candidate for agricultural applications without harming plant health .

Agricultural Applications

This compound's antifungal properties suggest several potential applications in agriculture:

- Biopesticide Development : Given its efficacy against various plant pathogens, this compound can be developed into a biopesticide. Its ability to inhibit fungal growth without adverse effects on plants positions it as a safer alternative to chemical fungicides .

- Crop Protection : this compound could be utilized in protecting crops from fungal diseases, thereby improving yield and quality. Its application may help mitigate the impact of mycotoxigenic fungi that threaten food safety .

Research on Biosynthesis

Understanding the biosynthesis of this compound is crucial for enhancing its production and application:

- Genetic Regulation : Research has identified key enzymes involved in the biosynthesis of this compound, such as polyketide synthase (PKS). Studies indicate that the deletion of specific genes (e.g., FmKMT1) significantly affects this compound production, providing insights into its metabolic pathways .

- Potential for Synthetic Biology : Knowledge gained from this compound biosynthesis can inform synthetic biology approaches to engineer strains capable of producing higher yields or novel derivatives with enhanced properties .

Case Studies

Several case studies highlight the practical applications of this compound:

作用機序

フサピロンの正確な作用機序は完全には解明されていません。 真菌の細胞膜の完全性を破壊することによって抗真菌効果を発揮し、細胞死につながるとされています . この化合物の構造は、2-ピロン環のC-6に結合した4-デオキシ-β-キシロ-ヘキソピラノシルC-グリコシル部分を備えており、その生物学的活性において重要な役割を果たすと考えられています .

6. 類似化合物の比較

フサピロンは、次のような他の類似の化合物と比較することができます。

デオキシフサピロン: フザリウム種によって産生されるもう1つのγ-ピロンで、抗真菌特性も示します.

フサインテスピロンA: フザリウム種から単離されたグリコシドで、抗真菌活性を示します.

セレビステロールシドA: 類似の構造と抗真菌特性を持つ別のグリコシド.

独自性: フサピロンの独自の構造、特に4-デオキシ-β-キシロ-ヘキソピラノシルC-グリコシル部分の存在は、他の類似の化合物と区別されます。

類似化合物との比較

Fusapyrone can be compared with other similar compounds, such as:

Deoxythis compound: Another γ-pyrone produced by Fusarium species, which also exhibits antifungal properties.

Fusintespyrone A: A glycoside isolated from Fusarium species, showing antifungal activity.

Cerevisterolside A: Another glycoside with a similar structure and antifungal properties.

Uniqueness: this compound’s unique structure, particularly the presence of the 4-deoxy-β-xylo-hexopyranosyl C-glycosyl moiety, distinguishes it from other similar compounds.

生物活性

Fusapyrone is a natural compound primarily derived from the fungus Fusarium semitectum. It has garnered attention for its notable biological activities, particularly its antifungal properties. This article aims to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Biosynthesis

This compound belongs to the class of compounds known as α-pyrones. Its biosynthesis involves polyketide synthases (PKS), particularly FmPKS40, which plays a crucial role in the production of this compound and its derivative, deoxythis compound. Research indicates that the loss of specific genes related to histone modification can significantly reduce the production of these compounds, highlighting their intricate biosynthetic pathways .

Antifungal Activity

This compound exhibits significant antifungal activity against various plant pathogenic fungi and some human pathogens. Key findings include:

- Efficacy Against Plant Pathogens : this compound showed considerable antifungal activity against several filamentous fungi, including Alternaria alternata, Aspergillus flavus, and Botrytis cinerea. It was less effective against Fusarium species .

- Human Pathogens : The compound also demonstrated effectiveness against agents of human mycoses, particularly within the genus Aspergillus, indicating potential therapeutic applications in treating fungal infections .

Table 1: Antifungal Activity of this compound Against Various Fungi

| Fungal Species | Sensitivity to this compound |

|---|---|

| Alternaria alternata | High |

| Aspergillus flavus | High |

| Botrytis cinerea | High |

| Cladosporium cucumerinum | Moderate |

| Fusarium species | Low |

The antifungal mechanisms of this compound are primarily attributed to its ability to disrupt fungal cell membranes and inhibit key metabolic processes. The compound's interaction with fungal cell walls and membranes leads to increased permeability, resulting in cell death. Additionally, this compound may interfere with the synthesis of essential components required for fungal growth .

Case Study 1: Opportunistic Infection by Fusarium spp.

A notable case involved a 62-year-old male with acute myeloid leukemia who developed an opportunistic infection caused by Fusarium spp. After presenting with fever and skin lesions, laboratory tests confirmed the presence of fungal hyphae in blood cultures. The patient was treated with lipid-based Amphotericin B and Voriconazole, leading to recovery . This case underscores the clinical relevance of this compound and related compounds in treating serious fungal infections.

Research Findings

Recent studies have expanded our understanding of this compound's biological activities:

- Inhibition of Ochratoxigenic Species : this compound has been tested against ochratoxigenic species within the Aspergillus section Nigri, showing promising results in inhibiting their growth .

- Disruption of Biofilms : Novel derivatives of this compound have been isolated that demonstrate the ability to disrupt fungal biofilms, which are often resistant to conventional antifungal therapies .

Table 2: Summary of Research Findings on this compound

| Study Focus | Key Findings |

|---|---|

| Antifungal Activity | Effective against multiple pathogenic fungi |

| Mechanism of Action | Disrupts cell membranes and inhibits metabolic processes |

| Biofilm Disruption | New derivatives show potential in biofilm inhibition |

特性

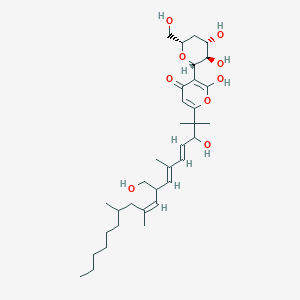

IUPAC Name |

3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O9/c1-7-8-9-10-11-21(2)14-23(4)16-24(19-35)15-22(3)12-13-28(39)34(5,6)29-18-26(37)30(33(41)43-29)32-31(40)27(38)17-25(20-36)42-32/h12-13,15-16,18,21,24-25,27-28,31-32,35-40H,7-11,14,17,19-20H2,1-6H3/b13-12+,22-15+,23-16-/t21?,24?,25-,27-,28?,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEECQDWUNPZALD-ZBNIOBMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CC(=CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)C/C(=C\C(CO)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。